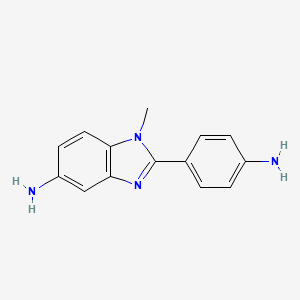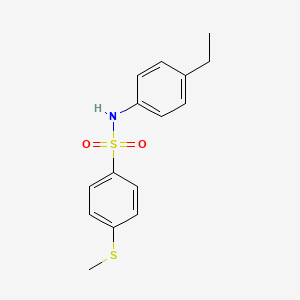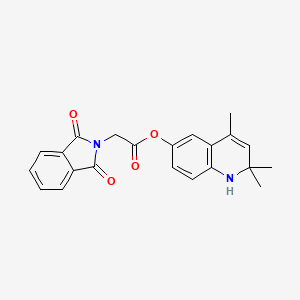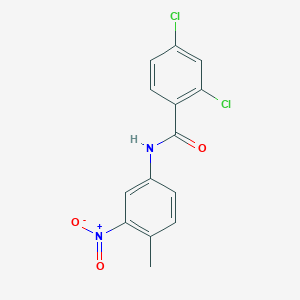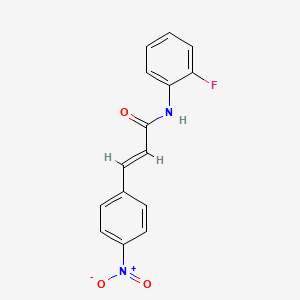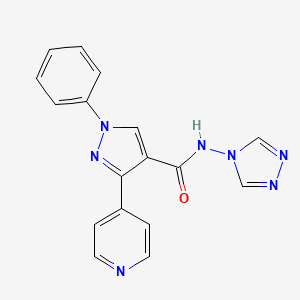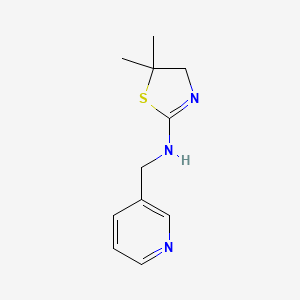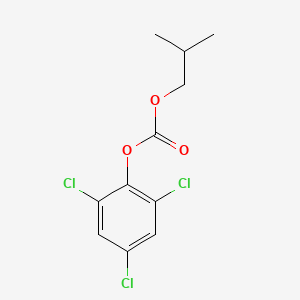
isobutyl 2,4,6-trichlorophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2,4,6-trichlorophenyl carbonate (ITCPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is a derivative of trichlorophenol and is synthesized through a multistep process involving the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol. ITCPC has been studied extensively for its mechanism of action and physiological effects, making it a promising tool for future research.
Wirkmechanismus
The mechanism of action of isobutyl 2,4,6-trichlorophenyl carbonate is based on its ability to react with lysine residues in proteins. When isobutyl 2,4,6-trichlorophenyl carbonate is added to a protein solution, it will selectively modify lysine residues by forming a covalent bond with the amino group. This modification can alter the activity and function of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that isobutyl 2,4,6-trichlorophenyl carbonate can have a variety of biochemical and physiological effects depending on the specific protein being modified. For example, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to inhibit the activity of histone deacetylases, leading to increased acetylation of histones and changes in gene expression. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to modify the activity of enzymes involved in lipid metabolism, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the specific effects of lysine modification on protein function and activity. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also limitations to using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments. For example, the modification of lysine residues can be non-specific in some cases, leading to unintended effects on protein function. Additionally, the synthesis of isobutyl 2,4,6-trichlorophenyl carbonate can be time-consuming and may require specialized equipment.
Zukünftige Richtungen
There are several future directions for research involving isobutyl 2,4,6-trichlorophenyl carbonate. One area of interest is the development of new therapeutic agents based on the modification of lysine residues. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate could be used to study the role of lysine modification in various diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the specificity and limitations of isobutyl 2,4,6-trichlorophenyl carbonate as a tool for modifying proteins.
Synthesemethoden
The synthesis of isobutyl 2,4,6-trichlorophenyl carbonate involves a multistep process that begins with the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol in the presence of a base catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps. The yield of isobutyl 2,4,6-trichlorophenyl carbonate can vary depending on the specific conditions used during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2,4,6-trichlorophenyl carbonate has been used extensively in scientific research due to its ability to modify proteins and enzymes. Specifically, isobutyl 2,4,6-trichlorophenyl carbonate can be used to selectively modify lysine residues in proteins, which can alter their activity and function. This makes isobutyl 2,4,6-trichlorophenyl carbonate a valuable tool for studying protein function and for developing new therapeutic agents.
Eigenschaften
IUPAC Name |
2-methylpropyl (2,4,6-trichlorophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)5-16-11(15)17-10-8(13)3-7(12)4-9(10)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGCNQSIVYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 2,4,6-trichlorophenyl isobutyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

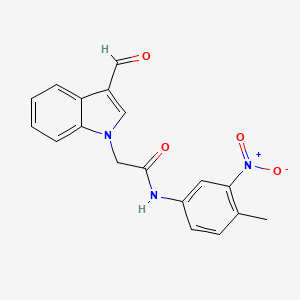
![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
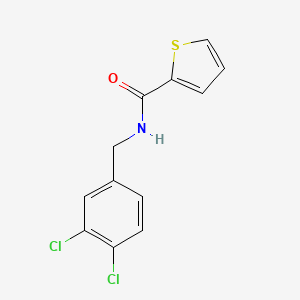
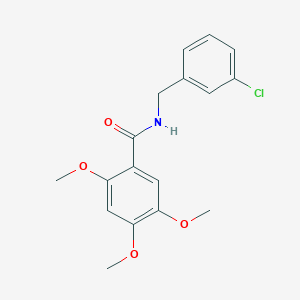
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
